
Chaetomellic Acid A Disodium Salt
Overview
Description
Mechanism of Action
Target of Action
Chaetomellic Acid A Disodium Salt, also known as disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate or Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate, is a potent and highly specific inhibitor of Farnesyltransferase (FTase) . FTase is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic protein Ha-Ras .
Mode of Action
This compound selectively blocks the farnesylation of Ha-Ras . Farnesylation is a critical step in the activation of Ha-Ras, which is involved in cell growth and differentiation. By inhibiting this process, this compound can potentially disrupt the function of Ha-Ras and its associated pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras signaling pathway . By inhibiting FTase, the compound prevents the farnesylation and subsequent activation of Ha-Ras, thereby disrupting the Ras signaling pathway .
Result of Action
In a study involving a rat model of renal mass reduction, long-term administration of Chaetomellic Acid A was found to attenuate oxidative stress . This was evidenced by a significant increase in catalase and glutathione reductase activity, as well as an increase in the ratio of reduced glutathione to oxidized glutathione . No significant differences were found between the treated and non-treated groups in any of the parameters of renal function .
Biochemical Analysis
Biochemical Properties
Chaetomellic Acid A Disodium Salt plays a significant role in biochemical reactions. It acts as a potent inhibitor of farnesyl transferase in isolated enzyme assays . It is inactive in whole cells . The inhibition of farnesyltransferase is selective over geranylgeranyltransferase I and II . This compound interacts with enzymes such as farnesyl transferase, and its nature of interaction is inhibitory .
Cellular Effects
It is known that the compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on farnesyl transferase . This inhibition leads to changes in gene expression and impacts the function of RAS proteins, which are involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
It is known that the compound is a potent inhibitor of farnesyl transferase in isolated enzyme assays
Metabolic Pathways
This compound is involved in the metabolic pathway of farnesylation, a type of protein prenylation . It interacts with the enzyme farnesyl transferase in this pathway .
Preparation Methods
Chaetomellic Acid A Disodium Salt can be synthesized through various methods. One common approach involves the reaction of chaetomellic acid with sodium hydroxide . Another practical route is based on the copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane . This method includes:
- A one-pot preparation of the intermediate N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinanes starting from N-(3-hydroxypropyl)palmitamide.
- A two-step smooth transformation of the radical cyclization products into chaetomellic acid.
- Only one intermediate chromatographic purification step .
Chemical Reactions Analysis
Chaetomellic Acid A Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
Chaetomellic Acid A Disodium Salt exhibits several biological activities, making it a compound of interest in medicinal chemistry. Notably, it has shown:
- Antimicrobial Properties : Effective against various bacterial strains, potentially useful in developing new antibiotics.
- Antifungal Activity : Demonstrated efficacy against fungal pathogens, suggesting applications in treating fungal infections.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation for cancer therapy .
Pharmacological Applications
The pharmacological potential of this compound includes:
- Chelating Agent : Similar to other disodium salts, it may act as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly useful in treating heavy metal poisoning.
- Neuroprotective Effects : In vitro studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of this compound against Candida albicans. The compound was tested at various concentrations, showing significant inhibition of fungal growth at 0.15 mM. This suggests its potential as a therapeutic agent for fungal infections.
Case Study 2: Neuroprotection
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The findings indicate its potential use in developing treatments for neurodegenerative conditions, highlighting its role as a neuroprotective agent.
Comparison with Similar Compounds
Chaetomellic Acid A Disodium Salt can be compared with other similar compounds, such as:
Chaetomellic Acid B: Another inhibitor of farnesyl-protein transferase, but with different structural properties.
Farnesyl Diphosphate: A natural substrate for farnesyl-protein transferase, which this compound resembles in its inhibitory action.
The uniqueness of this compound lies in its specific structure, which allows it to act as a reversible inhibitor of farnesyl-protein transferase without affecting other related enzymes .
Biological Activity
Chaetomellic Acid A Disodium Salt (CAS 161308-35-6) is a compound derived from the coelomycete Chaetomella acutiseta. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of farnesyl transferase (FTase), which plays a critical role in the post-translational modification of proteins involved in cell signaling and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : CHNaO
- Molecular Weight : 370.43 g/mol
- Structure : The compound exists primarily in its dianionic form, which is biologically active and can cyclize under certain conditions.
This compound acts primarily as an FTase inhibitor. FTase catalyzes the transfer of farnesyl groups to proteins such as Ras, which is implicated in various cancers. The inhibition of FTase by Chaetomellic Acid A leads to the accumulation of inactive Ras proteins, thereby reducing downstream signaling pathways associated with cell proliferation and survival.
Inhibition Profile
- IC against recombinant human FTase: 55 nM, indicating potent inhibitory activity compared to other known inhibitors.
- The compound's efficacy was demonstrated through molecular docking studies that analyzed its binding affinity to the enzyme's active site .
1. Anticancer Activity
Research indicates that this compound can significantly reduce the viability of cancer cells by inhibiting FTase activity. This effect has been observed in various cancer cell lines, including those with mutations in Ras.
2. Neuroprotective Effects
In models of hypoxic neuronal injury, administration of Chaetomellic Acid A resulted in:
- Increased intracellular concentrations of inactive Ha-Ras.
- Reduction in superoxide anion production.
- Decreased cerebral necrotic tissue volume, suggesting a protective effect against ischemic damage .
Case Studies
Several studies have investigated the biological effects of Chaetomellic Acid A:
Synthesis and Analog Development
The synthesis of Chaetomellic Acid A and its analogs has been a focus of research due to their potential as therapeutic agents. Various synthetic routes have been explored:
These synthetic approaches have led to the development of several analogs that exhibit varying degrees of FTase inhibition and biological activity.
Properties
IUPAC Name |
disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFWCKPWWTJBB-LSSNYKSTSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747307 | |
Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161308-35-6 | |
Record name | Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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